tert-Butyl-d9-amine

説明

The exact mass of the compound tert-Butyl-d9-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl-d9-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl-d9-amine including the price, delivery time, and more detailed information at info@benchchem.com.

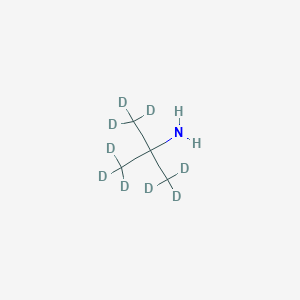

Structure

3D Structure

特性

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRBMKDOPFTVDT-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6045-08-5 | |

| Record name | tert-Butyl-d9-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Chemical Structure and Application of tert-Butyl-d9-amine in High-Precision Analytical Science

This technical guide serves as a definitive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and critical applications of tert-Butyl-d9-amine. The narrative moves beyond a simple recitation of facts to provide a causal understanding of its utility, particularly as a gold-standard internal standard in mass spectrometry.

Foundational Principles: Structure and Isotopic Labeling

The Chemical Identity of tert-Butyl-d9-amine

tert-Butyl-d9-amine is the deuterated isotopologue of tert-butylamine.[1][2] In this molecule, all nine hydrogen atoms on the three methyl groups of the tert-butyl moiety are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[3] This isotopic substitution is the key to its analytical power.

Table 1: Core Chemical Identifiers

| Property | Value | Source(s) |

| Chemical Name | 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine | [3][4] |

| Synonyms | 2-Amino-2-methyl-d3-propane-d6, (CD3)3CNH2 | [1] |

| CAS Number | 6045-08-5 | [1][2][3] |

| Molecular Formula | C₄D₉H₂N | [2][3] |

| Molecular Weight | Approximately 82.19 g/mol | [1][2][3][4] |

| Appearance | Clear Colourless to Light Yellow Oil | [1] |

Structural Representation and the Significance of Deuteration

The fundamental structure consists of a central tertiary carbon atom bonded to an amino group (-NH₂) and three deuterated methyl groups (-CD₃).

Diagram 1: Chemical Structure of tert-Butyl-d9-amine

Ball-and-stick style representation of tert-Butyl-d9-amine.

The critical insight for researchers is that deuterium substitution makes the molecule nine mass units heavier than its unlabeled counterpart.[5] However, its physicochemical properties—such as polarity, boiling point, and chromatographic retention time—remain nearly identical.[6] This unique combination of being chemically analogous but mass-distinguishable is the foundational principle of the stable isotope dilution technique.[7][8]

Synthesis and Quality Assurance: Ensuring Analytical Integrity

The synthesis of high-purity deuterated standards is a specialized process designed to achieve maximum isotopic enrichment. While specific commercial syntheses are proprietary, a general, illustrative pathway can be described.

Conceptual Synthetic Pathway

A plausible synthesis involves building the deuterated tert-butyl group from smaller deuterated precursors.

Diagram 2: Conceptual Synthesis Workflow

A generalized workflow for the synthesis of tert-Butyl-d9-amine.

This multi-step process, as described in the literature, can start with precursors like methanol-D4 and acetone-D6 to build the tert-butanol-D9 intermediate, which is then converted to the final amine product.[8]

The Self-Validating System: Rigorous Quality Control

For a deuterated compound to be a trustworthy internal standard, its chemical and isotopic purity must be rigorously verified. This is a self-validating system where the quality of the standard directly dictates the quality of the experimental results.

Table 2: Analytical Characterization Techniques

| Technique | Purpose | Key Parameters Validated |

| Mass Spectrometry (MS) | Confirms molecular weight and isotopic enrichment. | Correct molecular ion mass; Isotopic purity (typically >98 atom % D).[5] |

| NMR Spectroscopy | Confirms chemical structure and location of deuterium atoms. | Absence of proton signals at labeled positions; Correct carbon spectrum. |

| Chromatography (GC/HPLC) | Assesses chemical purity. | Peak purity; Absence of unlabeled tert-butylamine and other impurities. |

Field Application: A Cornerstone of Quantitative Bioanalysis

The predominant application of tert-Butyl-d9-amine is as an internal standard (IS) in quantitative mass spectrometry, a technique essential for drug metabolism studies, pharmacokinetics, and clinical diagnostics.[7][9][10]

The Causality of Internal Standardization

An IS is added at a known, constant concentration to every sample, calibrator, and quality control standard at the beginning of the sample preparation process. Because the deuterated IS is chemically identical to the analyte, it experiences the same physical losses during extraction, the same chromatographic behavior, and the same degree of ionization variability (matrix effects) in the mass spectrometer's ion source.[6][9][11] By measuring the ratio of the analyte's signal to the IS's signal, these sources of experimental error are effectively canceled out, leading to highly accurate and precise quantification.

Diagram 3: The Principle of Internal Standardization in LC-MS

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. scbt.com [scbt.com]

- 3. tert-Butyl-d9-amine | CAS 6045-08-5 | LGC Standards [lgcstandards.com]

- 4. tert-Butyl-d9-amine | C4H11N | CID 10534656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl-d9-amine D 98atom 6045-08-5 [sigmaaldrich.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chembk.com [chembk.com]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

tert-Butyl-d9-amine CAS number 6045-08-5

An In-Depth Technical Guide to tert-Butyl-d9-amine (CAS: 6045-08-5)

Abstract

This guide provides a comprehensive technical overview of tert-Butyl-d9-amine (perdeuterated tert-butylamine), a stable isotope-labeled compound with significant applications in modern chemical and pharmaceutical research. We will delve into the fundamental principles of deuterium substitution, the specific physicochemical properties of this compound, its synthesis, and its critical roles as an internal standard in quantitative mass spectrometry and as a tool in pharmacokinetic and metabolic studies. This document aims to equip researchers with the necessary knowledge to effectively utilize tert-Butyl-d9-amine in their experimental designs.

The Significance of Deuterium Labeling in Research

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, nearly doubling its mass compared to protium (¹H). This mass difference, while not altering the fundamental chemical reactivity, gives rise to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[]

This phenomenon is a cornerstone of modern drug discovery and metabolic research. By selectively replacing hydrogen with deuterium at metabolically labile sites, the rate of enzymatic metabolism (often mediated by Cytochrome P450 enzymes) can be significantly reduced.[][2][3][4] This can lead to:

-

Improved Pharmacokinetic Profiles: Slower metabolism can increase a drug's half-life and exposure, potentially allowing for lower or less frequent dosing.[2][3][5]

-

Altered Metabolic Pathways: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites.[2][3]

-

Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for longer periods, the overall effectiveness of a drug can be improved.[]

Deutetrabenazine is a prime example of a successful deuterated drug, approved for the treatment of chorea associated with Huntington's disease, showcasing the tangible clinical benefits of this strategy.[2][3] Beyond metabolic modulation, deuterated compounds are indispensable as internal standards in quantitative analytical methods.

Physicochemical Properties of tert-Butyl-d9-amine

tert-Butyl-d9-amine, with the chemical formula (CD₃)₃CNH₂, is the fully deuterated analog of tert-butylamine.[6] The substitution of all nine hydrogen atoms on the tert-butyl group with deuterium atoms results in a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications.[6]

| Property | Value | Source(s) |

| CAS Number | 6045-08-5 | [7][8][9][10][11] |

| Molecular Formula | C₄D₉H₂N | [7][11] |

| Molecular Weight | 82.19 g/mol | [7][11] |

| Appearance | Colorless liquid | [12] |

| Density | 0.933 g/mL at 25 °C | [6][7] |

| Boiling Point | 46 °C | [6][7][8] |

| Melting Point | -67 °C | [6][7][8] |

| Refractive Index (n20/D) | 1.401 | [6][7][8] |

| Isotopic Purity | Typically ≥98 atom % D | [6] |

| Mass Shift (vs. non-labeled) | M+9 | [6] |

Safety Information: tert-Butyl-d9-amine is a flammable liquid and is harmful if swallowed or inhaled. It causes severe skin burns and eye damage.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound in a well-ventilated fume hood.[7]

Synthesis of tert-Butyl-d9-amine

While several synthetic routes to tert-butylamine exist, the preparation of its deuterated analog requires starting materials that are rich in deuterium. A plausible and efficient method involves a multi-step synthesis starting from deuterated precursors.

One described method involves the initial preparation of tert-butanol-d9, followed by its conversion to the target amine.[7]

Step 1: Synthesis of tert-Butanol-d9 from Acetone-d6 and Methyl-d3-magnesium iodide This step utilizes a Grignard reaction, a classic method for forming carbon-carbon bonds.

-

Grignard Reagent Preparation: Methyl iodide-d3 is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) to form methyl-d3-magnesium iodide.

-

Grignard Reaction: The prepared Grignard reagent is then slowly added to a solution of acetone-d6 in anhydrous diethyl ether, typically at a low temperature (e.g., 0 °C) to control the exothermic reaction.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (or dilute acid), followed by extraction of the product into an organic solvent.

-

Purification: The resulting tert-butanol-d9 is purified by distillation.

Step 2: Conversion of tert-Butanol-d9 to tert-Butyl-d9-amine This can be achieved via a Ritter-type reaction or by conversion to a leaving group followed by amination. A direct approach involves reacting the deuterated alcohol with a source of amine under acidic conditions.

A simplified overview of the synthesis is presented below:

Caption: Synthetic pathway for tert-Butyl-d9-amine.

Core Applications in Research & Development

Internal Standard for Quantitative Mass Spectrometry

The most prevalent application of tert-Butyl-d9-amine is as an internal standard (IS) for the quantification of its non-deuterated counterpart, tert-butylamine, or structurally related compounds using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7]

The Principle of Isotope Dilution Mass Spectrometry (IDMS): IDMS is a gold-standard quantification technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample at the earliest stage of analysis.[7] The deuterated standard is chemically identical to the analyte and therefore behaves identically during sample extraction, cleanup, derivatization, and chromatographic separation.[14] Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard.

However, the analyte and the IS are readily distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in matrix effects, ionization efficiency, and sample recovery.[14]

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow.

Probing Metabolic Pathways and Pharmacokinetics

The tert-butyl group is a common moiety in many pharmaceutical compounds.[15] However, it is often susceptible to metabolic oxidation by cytochrome P450 enzymes, typically involving hydroxylation of one of the methyl groups, which can then be further oxidized to a carboxylic acid.[15][16] This metabolic pathway can be a primary route of clearance for many drugs.

By using tert-Butyl-d9-amine or incorporating a perdeuterated tert-butyl group into a drug candidate, researchers can investigate the metabolic fate of this functional group. The significant kinetic isotope effect associated with the cleavage of the C-D bond will slow down this oxidative metabolism.[]

Experimental Design:

-

Incubation: The deuterated compound is incubated with liver microsomes (human, rat, etc.) or other metabolic systems.

-

Analysis: The reaction mixture is analyzed by LC-MS/MS at various time points.

-

Comparison: The rate of disappearance of the deuterated compound is compared to its non-deuterated analog. A significantly slower rate of metabolism for the deuterated compound confirms that the tert-butyl group is a site of metabolic attack.

-

Metabolite Identification: The high mass resolution of modern mass spectrometers allows for the identification of metabolites and can help elucidate if the deuteration has shunted metabolism to other parts of the molecule.

This approach is crucial in the lead optimization phase of drug development to design molecules with improved metabolic stability and pharmacokinetic properties.[5]

Spectroscopic Analysis

Mass Spectrometry

The mass spectrum of tert-Butyl-d9-amine is distinct from its non-deuterated analog. In electron ionization (EI) mass spectrometry, a common fragmentation pathway for tert-butylamine is the alpha-cleavage, resulting in the loss of a methyl radical to form a stable iminium cation.

-

tert-Butylamine (C₄H₁₁N, MW = 73.14): The molecular ion peak (M⁺) is observed at m/z 73. The base peak is typically at m/z 58, corresponding to the loss of a methyl group ([M-15]⁺).[17]

-

tert-Butyl-d9-amine (C₄D₉H₂N, MW = 82.19): The molecular ion peak (M⁺) is at m/z 82. The alpha-cleavage results in the loss of a deuterated methyl radical (•CD₃), leading to a base peak at m/z 64 ([M-18]⁺).

This clear mass shift is fundamental to its use as an internal standard.

¹H NMR Spectroscopy

In the proton NMR spectrum of the non-deuterated tert-butylamine, two signals are expected:

-

A singlet for the nine equivalent protons of the three methyl groups (~1.1 ppm).

-

A broad singlet for the two amine protons (~1.2 ppm, though its position is variable and concentration-dependent).[18]

For tert-Butyl-d9-amine , the ¹H NMR spectrum is significantly simplified. The large singlet corresponding to the tert-butyl protons will be absent. The only observable signal will be the broad singlet for the two amine (-NH₂) protons. The addition of D₂O will cause this peak to disappear due to H-D exchange, confirming its assignment.[19]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of tert-butylamine shows two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. In the spectrum of tert-Butyl-d9-amine , these signals will be present but will appear as complex multiplets due to coupling with deuterium (which has a spin I=1). The C-D coupling will split the carbon signals, and the signals will be significantly broader than in the protonated analog.

Conclusion

tert-Butyl-d9-amine (CAS: 6045-08-5) is more than just a labeled compound; it is a powerful tool that leverages the kinetic isotope effect to provide solutions to common challenges in analytical chemistry and drug development. Its primary role as an internal standard in isotope dilution mass spectrometry enables highly accurate and robust quantification of its non-deuterated counterpart. Furthermore, its use in metabolic studies allows for the elucidation of metabolic pathways and provides a clear strategy for improving the pharmacokinetic profiles of drug candidates containing the metabolically susceptible tert-butyl moiety. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, empowers researchers to confidently integrate this valuable reagent into their scientific workflows.

References

-

Mullard, A. (2018). Deuterated drugs draw heavier backing. Nature Reviews Drug Discovery, 17(5), 305-307. Available at: [Link]

-

Timmins, G. S. (2014). Deuterated drugs; an update. Expert Opinion on Therapeutic Patents, 24(10), 1067-1071. Available at: [Link]

-

ChemBK. (2024). Tert-Butylamine-D9. Available at: [Link]

-

Clinivex. (n.d.). CAS 6045-08-5 | tert-Butyl-d9-amine Supplier. Available at: [Link]

-

Sharma, R. K., Strelevitz, T., Gao, H., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. Available at: [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl-d9-amine. Available at: [Link]

-

Organic Syntheses. (n.d.). tert-BUTYLAMINE. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butylamine. Available at: [Link]

-

Pearson Education. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Available at: [Link]

- Google Patents. (n.d.). CN1515540A - A new synthesis process of tert-butylamine.

-

YouTube. (2023). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide!. Available at: [Link]

-

NIST WebBook. (n.d.). N-Butyl-tert-butylamine. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement. Available at: [Link]

-

Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Available at: [Link]

-

Chiron. (n.d.). Why do toxicologists need an internal standard?. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl-d9-amine | C4H11N | CID 10534656. Available at: [Link]

-

Wiley Online Library. (n.d.). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement. Available at: [Link]

-

Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Available at: [Link]

-

Chiron. (n.d.). Why do toxicologists need an internal standard?. Available at: [Link]

Sources

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tert-Butyl-d9-amine D 98atom 6045-08-5 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. TERT-BUTYL-D9-AMINE | 6045-08-5 [chemicalbook.com]

- 9. usbio.net [usbio.net]

- 10. theclinivex.com [theclinivex.com]

- 11. scbt.com [scbt.com]

- 12. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 13. tert-Butyl-d9-amine | C4H11N | CID 10534656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chiron.no [chiron.no]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 18. tert-Butylamine(75-64-9) 1H NMR spectrum [chemicalbook.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Deuterated tert-Butylamine

Introduction: The Significance of Deuterium-Labeled tert-Butylamine in Advanced Research

For researchers, scientists, and professionals in drug development, the strategic incorporation of deuterium into molecular scaffolds is a critical tool for innovation. Tert-butylamine, a foundational building block in a myriad of active pharmaceutical ingredients (APIs), presents a key opportunity for isotopic labeling. The substitution of hydrogen with its stable, heavy isotope, deuterium, can profoundly influence a molecule's metabolic fate. This phenomenon, known as the kinetic isotope effect, arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, metabolic degradation at the site of deuteration can be significantly retarded, potentially leading to improved pharmacokinetic profiles, enhanced drug efficacy, and a more favorable safety margin.[1]

This in-depth technical guide provides a comprehensive exploration of the primary synthetic methodologies for preparing deuterium-labeled tert-butylamine. We will delve into the mechanistic underpinnings of each approach, providing detailed, step-by-step protocols and a comparative analysis to empower researchers in selecting the optimal strategy for their specific application, be it for elucidating metabolic pathways, enhancing absorption, distribution, metabolism, and excretion (ADME) properties, or for use as an internal standard in quantitative mass spectrometry.[1] This guide will cover three principal strategies: a multi-step chemical synthesis for perdeuteration (d9), reductive amination using a deuterated precursor for d6 or d7 labeling, and direct hydrogen-deuterium (H/D) exchange for partial deuteration.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route for deuterated tert-butylamine is contingent upon several factors, including the desired level of deuterium incorporation, the required scale of the synthesis, cost considerations, and the availability of starting materials. The following table offers a comparative summary of the quantitative data associated with the methods detailed in this guide.

| Method | Key Deuterated Reagent(s) | Typical Yield | Isotopic Purity (Atom % D) | Chromatographic Purity | Key Advantages | Key Disadvantages |

| Multi-Step Synthesis | Methanol-d4, Acetone-d6 | 45.4% | 98.8% | >99.0% | High, specific deuteration (perdeuteration).[1][2] | Multi-step, potentially lower overall yield. |

| Reductive Amination | Acetone-d6, NaBD₄ (optional) | 60-80% (estimated) | Variable (up to d7) | >95% (estimated) | Good yield, uses common reagents.[1] | Limited to specific deuteration patterns on the carbon backbone. |

| Photochemical H/D Exchange | D₂O | 50-70% (estimated) | Variable | >95% (estimated) | Direct, atom-economical, uses inexpensive D₂O.[1] | May result in incomplete labeling, requires specialized equipment. |

Method 1: Multi-Step Chemical Synthesis of tert-Butylamine-d9 (Perdeuteration)

This approach constructs the fully deuterated tert-butyl group from smaller, readily available deuterated building blocks, ensuring a high and specific level of deuterium incorporation. The synthesis proceeds through the formation of tert-butanol-d9, which is subsequently converted to the target amine.

Reaction Pathway

Experimental Protocol

Step 1a: Preparation of Methyl iodide-d3

-

In a flask equipped with a thermometer and condenser, add methanol-d4 (3.61 g, 0.1 mol).

-

Cool the flask to 0 °C with continuous stirring.

-

Slowly add iodine (38.07 g, 0.15 mol) and a catalytic amount of red phosphorus.

-

Distill the mixture to obtain methyl iodide-d3.

Step 1b: Preparation of tert-Butanol-d9

-

Prepare a Grignard reagent from the synthesized methyl iodide-d3 and magnesium turnings in anhydrous diethyl ether.

-

Cool the Grignard reagent solution to 2 °C.

-

Slowly add acetone-d6 (6.41 g, 0.1 mol) dropwise to the Grignard reagent.

-

Allow the reaction to proceed at room temperature for 3 hours.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and distill to purify the tert-butanol-d9.[1]

Step 2: Preparation of tert-Butylamine-d9

-

In a suitable reaction vessel, place the purified tert-butanol-d9.

-

Add a suitable Lewis acid catalyst.

-

Cool the mixture to -10 °C.

-

Slowly add cyanogen chloride (7.72 g, 0.15 mol) dropwise.

-

Continue the reaction for 2 hours after the addition is complete.

-

Purify the reaction mixture by rectification to obtain the final tert-butylamine-d9 product.[2]

Quantitative Data:

-

Yield: 3.73 g (45.4% based on methanol-d4)[2]

-

Chromatographic Purity: >99.0%[2]

-

Isotopic Purity: 98.8 atom % D[2]

Mechanistic Insights

The formation of the Grignard reagent, methyl-d3 magnesium iodide, is a standard organometallic reaction. The subsequent nucleophilic addition of the deuterated Grignard reagent to the electrophilic carbonyl carbon of acetone-d6 is the key C-C bond-forming step. The choice of aprotic and anhydrous conditions is critical to prevent the quenching of the highly basic Grignard reagent. The conversion of tert-butanol-d9 to tert-butylamine-d9 proceeds through a nucleophilic substitution reaction, where the hydroxyl group is activated by the Lewis acid, facilitating its displacement by the nitrogen-containing nucleophile derived from cyanogen chloride.

Method 2: Synthesis via Reductive Amination (tert-Butylamine-d6 or -d7)

Reductive amination is a robust and widely employed method for amine synthesis. For the preparation of deuterated tert-butylamine, this method involves the reaction of a deuterated ketone with an ammonia source to form an intermediate imine, which is then reduced. This approach is particularly effective for labeling the carbon backbone adjacent to the nitrogen atom.[1]

Reaction Pathway

Experimental Protocol

-

To a solution of acetone-d6 (1.0 eq) in methanol, add ammonium acetate or a solution of ammonia in methanol (1.5-2.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

In a separate flask, dissolve a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium borodeuteride (NaBD₄) (1.5 eq) in methanol. The use of NaBD₄ will introduce an additional deuterium atom on the α-carbon, leading to the d7 isotopologue.

-

Slowly add the reducing agent solution to the imine mixture, maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Quench the reaction by the slow addition of dilute HCl.

-

Make the solution basic (pH > 12) with a concentrated NaOH solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to yield the deuterated tert-butylamine.[1]

Estimated Quantitative Data:

-

Yield: 60-80% (based on similar reductive amination reactions)[1]

-

Isotopic Purity: Primarily d6 if NaBH₃CN is used; d7 if NaBD₄ is used.[1]

-

Chromatographic Purity: >95% after purification.

Mechanistic Insights

The reaction proceeds via the initial formation of a hemiaminal intermediate from the reaction of acetone-d6 and ammonia. This is followed by dehydration to form the corresponding deuterated imine. The choice of a mild reducing agent like sodium cyanoborohydride is crucial as it selectively reduces the protonated imine (iminium ion) in situ, without significantly reducing the starting ketone. This allows for a convenient one-pot procedure. The use of sodium borodeuteride (NaBD₄) provides a deuterium atom for the reduction step, leading to a higher level of deuteration in the final product.

Method 3: Direct Hydrogen-Deuterium (H/D) Exchange

Direct H/D exchange represents the most atom-economical route to deuterated molecules by directly replacing C-H bonds with C-D bonds using a deuterium source such as D₂O. Recent advancements have demonstrated photocatalyst-free methods for the deuteration of α-amino C-H bonds, offering a promising avenue for the synthesis of partially deuterated tert-butylamine.[1]

Reaction Pathway

Experimental Protocol

-

In a quartz reaction vessel, dissolve tert-butylamine (1.0 eq) and a thiol catalyst (e.g., thiophenol, 5-10 mol%) in a suitable solvent such as ethyl acetate.

-

Add deuterium oxide (D₂O, 20-40 eq).

-

Seal the vessel and irradiate the mixture with a UV lamp (e.g., 380 nm) at room temperature with vigorous stirring.

-

Monitor the reaction progress by ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.

-

Upon completion (typically 24-48 hours), dilute the reaction mixture with an organic solvent.

-

Wash the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃) to remove the thiol catalyst, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the deuterated product.[1]

Estimated Quantitative Data:

-

Yield: 50-70% (dependent on reaction time and substrate)[1]

-

Isotopic Purity: Variable, dependent on reaction time. Primarily α-deuteration is expected, but labeling of the methyl groups may occur to a lesser extent.[1]

-

Chromatographic Purity: >95% after purification.[1]

Mechanistic Insights

This photocatalyst-free H/D exchange is thought to proceed via a radical mechanism. Upon UV irradiation, the thiol catalyst can facilitate the abstraction of a hydrogen atom from the α-carbon of the tert-butylamine, forming an α-amino radical. This radical can then be quenched by a deuterium atom from the D₂O, leading to the deuterated product. The process can repeat, leading to the incorporation of multiple deuterium atoms. The selectivity for the α-position is due to the relative stability of the resulting α-amino radical.

Method 4: Synthesis of tert-Butylamine-N,N-d2

Selective deuteration at the amine nitrogen atoms provides a valuable tool for mechanistic studies and for use as an internal standard where C-H bond stability is not the primary concern. A straightforward method to achieve N-deuteration is through direct H/D exchange with a deuterium source.

Experimental Protocol

-

Dissolve tert-butylamine in a suitable solvent such as diethyl ether or dichloromethane.

-

Add a few milliliters of deuterium oxide (D₂O).

-

Stir the mixture vigorously at room temperature for several hours.

-

Separate the organic layer.

-

Dry the organic layer over a drying agent that does not contain exchangeable protons, such as anhydrous sodium sulfate or magnesium sulfate.

-

Carefully remove the solvent under reduced pressure to yield tert-butylamine-N,N-d2.

-

To ensure high isotopic purity, this process can be repeated multiple times with fresh D₂O.

Mechanistic Insights

The protons on the nitrogen atom of a primary amine are acidic and readily exchange with the deuterons from D₂O. This is an equilibrium process, and therefore, using a large excess of D₂O and repeating the exchange can drive the equilibrium towards the N-dideuterated product.

Analytical Characterization

Verification of successful deuteration and determination of isotopic purity are critical steps in the synthesis of labeled compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: In a fully deuterated compound like tert-butylamine-d9, the ¹H NMR spectrum is expected to show a significant reduction or complete absence of the signal corresponding to the tert-butyl protons, which typically appears around 1.2 ppm.[3] For partially deuterated analogues, the integration of the remaining proton signals relative to an internal standard can be used to quantify the extent of deuteration.

-

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the isotopic distribution of the synthesized compound. The mass spectrum of non-deuterated tert-butylamine shows a base peak at m/z 58.[4] For tert-butylamine-d9, the molecular ion peak will be shifted by +9 mass units, appearing at m/z 82.[5] By analyzing the relative intensities of the peaks corresponding to the different isotopologues, the isotopic purity can be accurately determined.

Purification and Handling

The purification of the synthesized deuterated tert-butylamine is crucial to ensure high chemical and isotopic purity.

-

Distillation: Given the volatility of tert-butylamine (boiling point: 44-46 °C), fractional distillation is an effective method for purification, separating it from less volatile impurities and residual solvents.[6]

-

Chromatography: For smaller scale purifications or to remove impurities with similar boiling points, flash chromatography using silica gel or reversed-phase C18 media can be employed.

-

Handling and Storage: Tert-butylamine is a flammable and corrosive liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Safety Considerations

The synthesis of deuterated tert-butylamine involves the use of hazardous reagents and requires strict adherence to safety protocols.

-

Grignard Reagents (e.g., methyl-d3 magnesium iodide): These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture and protic solvents.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with acids. It should be handled with care in a well-ventilated fume hood.

-

Cyanogen Chloride (ClCN): This is a highly toxic and volatile liquid. Extreme caution must be exercised, and all manipulations should be performed in a high-performance fume hood with appropriate safety measures in place.

Researchers should always consult the Safety Data Sheets (SDS) for all reagents and follow all institutional and regulatory safety guidelines.

Conclusion

This guide has presented a comprehensive overview of the key synthetic methodologies for the preparation of deuterated tert-butylamine. The multi-step synthesis from deuterated building blocks offers a reliable route to the perdeuterated (d9) analogue with high isotopic purity, making it ideal for applications requiring a significant mass shift. Reductive amination provides a practical and high-yielding pathway to d6 or d7 labeled tert-butylamine, suitable for many internal standard applications. Direct H/D exchange presents an atom-economical approach for partial deuteration. The selection of the most appropriate method will be dictated by the specific research needs, balancing factors such as desired labeling pattern, yield, purity, cost, and scalability. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined herein, researchers can confidently synthesize these valuable isotopically labeled compounds to advance their scientific endeavors.

References

-

Tert-Butylamine-D9 - ChemBK. (URL: [Link])

-

tert-Butyl-d9-amine | C4H11N | CID 10534656 - PubChem. (URL: [Link])

-

The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. (URL: [Link])

-

tert-Butylamine - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

- Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the

-

tert-BUTYLAMINE - Organic Syntheses Procedure. (URL: [Link])

-

N-Butyl-tert-butylamine - the NIST WebBook. (URL: [Link])

-

tert-Butylamine - SpectraBase. (URL: [Link])

-

Tert-Butylamine | C4H11N | CID 6385 - PubChem. (URL: [Link])

-

N-tert-Butylmethylamine - the NIST WebBook. (URL: [Link])

-

tert-butylamine - MassBank. (URL: [Link])

-

tert-Butylamine - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

- Hide Peak Labels Intensity m/z 1000 500 0 150 112.5 75 37.5 0 57.07 74.0965 53.0024 53.9977 55.0544. (URL: not available)

- Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. (URL: not available)

-

tert-Butylamine | C 4 H 11 N | MD Topology | NMR | X-Ray. (URL: [Link])

-

Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (URL: [Link])

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. (URL: [Link])

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. (URL: [Link])

-

Synthesis of tert-butylamine by direct amination of iso-butene - ResearchGate. (URL: [Link])

- CN1515540A - A new synthesis process of tert-butylamine - Google P

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. (URL: [Link])

-

Late-Stage Isotopic Exchange of Primary Amines - PMC - NIH. (URL: [Link])

-

Photocatalytic and highly regioselective H/D exchange at alpha-thio C(sp3)-H bonds. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 5. tert-Butyl-d9-amine | C4H11N | CID 10534656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to tert-Butyl-d9-amine: Properties, Synthesis, and Application in Quantitative Analysis

This guide provides an in-depth technical overview of tert-Butyl-d9-amine (Perdeuterated tert-butylamine), a critical reagent for researchers, scientists, and drug development professionals. We will move beyond basic data to explore the causality behind its application, focusing on its synthesis, physicochemical properties, and its role as a gold-standard internal standard in mass spectrometry.

Core Molecular Attributes

tert-Butyl-d9-amine is a saturated primary amine where all nine hydrogen atoms on the tert-butyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution is the cornerstone of its utility in analytical chemistry, providing a distinct mass shift without significantly altering its chemical behavior.

Chemical Formula and Structure

The molecular structure consists of a central carbon atom bonded to an amino group (-NH₂) and three perdeuterated methyl groups (-CD₃).

-

Molecular Formula: C₄H₂D₉N[1]

-

Linear Formula: (CD₃)₃CNH₂[2]

-

Alternate Names: 2-Amino-2-methyl-d3-propane-d6[3]

-

CAS Number: 6045-08-5[3]

Molecular Weight

The incorporation of nine deuterium atoms significantly increases the molecule's mass compared to its non-deuterated analogue (tert-Butylamine, M.W. 73.14 g/mol ).

This specific mass difference is fundamental to its application as an internal standard in mass spectrometry, allowing it to be easily distinguished from the non-labeled analyte.

Physicochemical and Isotopic Properties

The physicochemical properties of tert-Butyl-d9-amine are nearly identical to its hydrogenous counterpart, which is a critical requirement for an effective internal standard. This ensures it behaves similarly during sample preparation, chromatography, and ionization.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 82.19 g/mol | [3][4] |

| CAS Number | 6045-08-5 | [3] |

| Density | 0.933 g/mL at 25 °C | [2] |

| Boiling Point | 46 °C (lit.) | [2] |

| Melting Point | -67 °C (lit.) | [2] |

| Flash Point | -38 °C (-36.4 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.401 (lit.) | [2] |

| Isotopic Purity | ≥98 atom % D | [2] |

Isotopic Purity: A Self-Validating System

The trustworthiness of quantitative data generated using a deuterated standard is directly dependent on its isotopic purity. For tert-Butyl-d9-amine, a typical specification is 98 atom % D.[2] This value represents the percentage of deuterium at all labeled positions.

It is crucial to understand that this does not mean 98% of the molecules are the fully deuterated (d9) species. Due to the statistical nature of the synthesis, the final product is a mixture of isotopologues (d9, d8, d7, etc.). The distribution of these isotopologues can be predicted and must be confirmed analytically.

Authoritative Grounding: Regulatory bodies like the FDA require rigorous characterization of the isotopologue distribution for deuterated active pharmaceutical ingredients.[5] This principle of thorough characterization extends to critical reagents like internal standards. The primary techniques for this validation are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

-

HRMS is used to determine the relative abundance of each isotopologue, confirming the overall isotopic enrichment.[7][8]

-

¹H-NMR is highly precise for measuring the small amounts of residual hydrogen, providing an accurate measure of isotopic enrichment at specific molecular positions.[5]

Synthesis and Manufacturing

The synthesis of highly deuterated compounds is a specialized process designed to maximize the incorporation of deuterium. A common pathway to tert-Butyl-d9-amine involves building the carbon skeleton from deuterated precursors.

A representative synthesis involves:

-

Preparation of Methyl-d3-iodide: Methanol-d4 is reacted with iodine and red phosphorus.

-

Formation of tert-Butanol-d9: A Grignard reagent is prepared from the methyl-d3-iodide, which then reacts with acetone-d6. This is followed by quenching with a dilute acid to produce tert-butanol-d9.

-

Amination: The resulting tert-butanol-d9 is reacted with an aminating agent, such as imine chloride, to yield the final tert-Butyl-d9-amine product.[9]

The final product is purified by distillation, and its isotopic abundance is confirmed by mass spectrometry.[9]

The Role of tert-Butyl-d9-amine in Quantitative Analysis

The primary application of tert-Butyl-d9-amine is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Expertise & Experience: Why Use a SIL-IS?

In quantitative bioanalysis, variability is introduced at multiple stages: sample extraction, chromatographic separation, and ionization in the mass spectrometer (matrix effects). A SIL-IS is the gold standard for correcting this variability because it is the ideal chemical mimic of the analyte.[11]

-

Co-elution: It has nearly the same chromatographic retention time as the analyte.

-

Similar Extraction Recovery: It behaves almost identically during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

-

Compensates for Matrix Effects: It experiences similar ionization suppression or enhancement as the analyte in the mass spectrometer source.

By adding a known amount of tert-Butyl-d9-amine to every sample and standard at the earliest stage of sample preparation, one can use the ratio of the analyte's MS signal to the internal standard's MS signal for quantification.[12] This ratio remains stable even if the absolute signal intensity fluctuates, leading to superior accuracy and precision.

Typical Applications

-

Pharmacokinetic (PK) Studies: Quantifying low levels of primary amine-containing drugs or metabolites in biological fluids like plasma and urine.[11]

-

Metabolic Profiling: Tracing the metabolic fate of compounds.

-

Toxicological Assessments: Measuring exposure to small primary amines.[11]

Experimental Protocol: Quantification of a Primary Amine in Plasma

This section provides a detailed, step-by-step methodology for the quantification of a hypothetical small, polar primary amine analyte in human plasma using tert-Butyl-d9-amine as an internal standard with HILIC-MS/MS.

Materials and Solutions

-

Analyte Stock Solution: 1 mg/mL in methanol.

-

Internal Standard (IS) Stock Solution: 1 mg/mL tert-Butyl-d9-amine in methanol.

-

Working IS Solution: 50 ng/mL in acetonitrile. Prepared by serial dilution from the stock.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Precipitation Solvent: Acetonitrile.

Sample Preparation Workflow

-

Aliquoting: Pipette 50 µL of plasma samples, calibration standards, and quality control samples into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 50 ng/mL Working IS Solution to all tubes except for "double blank" samples (which receive 10 µL of acetonitrile).

-

Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex all tubes for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

-

Injection: Inject 5 µL onto the LC-MS/MS system.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: HILIC Column (e.g., Acquity BEH HILIC, 2.1 x 50 mm, 1.7 µm)

-

Column Temperature: 40 °C

-

Flow Rate: 0.4 mL/min

-

Gradient: 95% B held for 0.5 min, ramp to 50% B over 2.5 min, hold for 1 min, return to 95% B and re-equilibrate.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

Analyte Transition: e.g., m/z 74.1 → 58.1 (for tert-butylamine)

-

IS Transition: m/z 83.2 → 66.2 (for tert-Butyl-d9-amine)

-

Causality: A Hydrophilic Interaction Liquid Chromatography (HILIC) method is chosen for its superior retention of very polar compounds like small amines, which are poorly retained on traditional reversed-phase columns.[11] The MRM transitions are specific precursor-to-product ion fragments that provide high selectivity and sensitivity for quantification.

Data Analysis

Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve using a weighted (e.g., 1/x²) linear regression.

Safety and Handling

tert-Butyl-d9-amine is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazards: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[2][4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

References

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link]

-

Kumar, P., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(39), 4697-4705. Available at: [Link]

-

Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Patterson, D. H., et al. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. ACS Omega. Available at: [Link]

-

Emerson, W. S. (1947). tert-BUTYLAMINE. Organic Syntheses, 27, 14. Available at: [Link]

-

ChemBK. (n.d.). Tert-Butylamine-D9. Available at: [Link]

- Google Patents. (2004). CN1515540A - A new synthesis process of tert-butylamine.

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas... Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl-d9-amine. PubChem Compound Database. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyl-d9-amine D 98atom 6045-08-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. tert-Butyl-d9-amine | C4H11N | CID 10534656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Isotopic Purity of tert-Butyl-d9-amine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of isotopic purity for tert-butyl-d9-amine. We will delve into the significance of isotopic labeling, the analytical methodologies for purity determination, and best practices for handling and synthesis to ensure the integrity of this important deuterated compound.

The Significance of Deuterium in Modern Drug Development

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has become a powerful tool in drug discovery and development.[1][2] This substitution can significantly alter a drug's metabolic profile, often leading to improved pharmacokinetics and, in some cases, a better safety profile.[2][3]

1.1 The Deuterium Kinetic Isotope Effect (KIE)

At the heart of this strategy is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic processes that involve the cleavage of a C-H bond are often slowed down when deuterium is present at that position.[1][4] This phenomenon, known as the deuterium KIE, can lead to a reduced rate of drug metabolism, longer drug half-life, and potentially a decrease in the formation of toxic metabolites.[3][4][5]

1.2 Introducing tert-Butyl-d9-amine

Tert-Butyl-d9-amine is the deuterated analog of tert-butylamine, a common reagent and building block in the synthesis of many pharmaceuticals.[6][7] In its deuterated form, all nine hydrogen atoms on the tert-butyl group are replaced with deuterium. This extensive deuteration makes it a valuable internal standard for quantitative mass spectrometry analysis and a useful building block for creating deuterated active pharmaceutical ingredients (APIs).[8][9]

1.3 Defining Isotopic Purity

For a deuterated compound, purity assessment extends beyond chemical contaminants to include isotopic purity.[10] Several key terms are important to understand:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[10]

-

Isotopic Purity: This is a broader term that often refers to the percentage of molecules in a sample that have the desired isotopic composition.[11] For tert-Butyl-d9-amine, this would be the percentage of molecules that are fully deuterated (d9).

-

Isotopologues: These are molecules that are chemically identical but differ in their isotopic composition.[10] A sample of tert-Butyl-d9-amine will inevitably contain a small population of d8, d7, and other less-deuterated species.[10] A thorough analysis quantifies the distribution of these isotopologues.[10]

Synthesis and Isotopic Incorporation

Achieving high isotopic purity begins with the synthesis. While multiple synthetic routes to tert-butylamine exist, the preparation of its deuterated counterpart requires careful selection of deuterated starting materials and reaction conditions to maximize deuterium incorporation and minimize H/D (hydrogen-deuterium) exchange.[12][13]

A common approach involves using deuterated precursors like acetone-d6 and methyl-d3 iodide to build the tert-butyl-d9 framework.[9] The final isotopic purity of the product is highly dependent on the isotopic enrichment of these starting materials and the control of any potential sources of protons during the reaction and workup phases.

Core Analytical Methodologies for Isotopic Purity Determination

A multi-technique approach is essential for the comprehensive characterization of deuterated compounds, providing confidence in the isotopic purity and structural integrity.[11][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.[10][11][14][15]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides atomic-level information about molecular structure and isotopic composition.[11][16][17]

-

¹H (Proton) NMR: This is an exceptionally precise method for quantifying the small amounts of residual hydrogen in a highly deuterated sample.[10] By comparing the integration of the residual proton signals to a known internal standard, the overall level of deuteration can be accurately determined.

-

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, confirming the sites of deuteration.[16][18] It is particularly useful for highly enriched compounds where proton signals may be too weak for accurate quantification.[18]

Experimental Protocol: ¹H NMR for Isotopic Purity of tert-Butyl-d9-amine

-

Sample Preparation: Accurately weigh a known amount of tert-Butyl-d9-amine and a suitable internal standard (e.g., maleic acid) into a clean, dry NMR tube.

-

Solvent Selection: Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte or standard (e.g., Chloroform-d).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1 value).

-

Data Processing: Process the spectrum and carefully integrate the residual proton signal of the tert-butyl group and the signal of the internal standard.

-

Calculation: The isotopic purity is calculated by comparing the integral of the residual proton signal to the integral of the known amount of the internal standard.

3.2 Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio, making it an ideal technique for distinguishing and quantifying isotopologues.[10][19] High-resolution mass spectrometry (HRMS) is particularly advantageous due to its ability to provide highly accurate mass measurements.[19][20]

For a volatile compound like tert-butylamine, Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive analytical choice.[8][11] The gas chromatograph separates the components of the sample before they enter the mass spectrometer for detection.

Experimental Protocol: GC-MS for Isotopic Purity of tert-Butyl-d9-amine

-

Sample Preparation: Prepare a dilute solution of tert-Butyl-d9-amine in a suitable volatile solvent (e.g., methanol).

-

GC Conditions:

-

Column: A column suitable for volatile amines, such as a CP-Volamine column, is recommended to ensure good peak shape.[21]

-

Injector: Use a split/splitless injector, typically at a temperature of 200-250°C.

-

Oven Program: A temperature ramp is used to elute the analyte. For example, start at 40°C and ramp to 240°C.[8]

-

Carrier Gas: Helium or hydrogen is typically used.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions.

-

Scan Range: The mass range should be set to include the molecular ions of all expected isotopologues of tert-butylamine (e.g., m/z 73 for d0 to m/z 82 for d9).

-

-

Data Analysis: The relative abundance of each isotopologue (d0 through d9) is determined by integrating the area of its corresponding molecular ion peak in the mass spectrum. The isotopic purity is then reported as the percentage of the d9 isotopologue relative to the sum of all isotopologues.

Data Visualization and Interpretation

For clarity and regulatory compliance, it is crucial to present the data from these orthogonal techniques in a clear and concise manner.[10]

Table 1: Example Isotopic Purity Data for a Batch of tert-Butyl-d9-amine

| Analytical Technique | Parameter Measured | Result |

| ¹H NMR | Isotopic Enrichment | 99.8 atom % D |

| GC-MS | d9 Species Abundance | 99.1% |

| GC-MS | d8 Species Abundance | 0.8% |

| GC-MS | d7 Species Abundance | <0.1% |

Workflow for Isotopic Purity Verification

The following diagram illustrates the logical flow from sample analysis to the final purity report, emphasizing the self-validating nature of using complementary analytical techniques.

Caption: Workflow for the verification of isotopic purity.

Best Practices for Handling and Storage

Maintaining the isotopic integrity of tert-Butyl-d9-amine requires proper handling and storage procedures to prevent isotopic dilution through H/D exchange.[2][22]

-

Protection from Moisture: Many deuterated compounds are hygroscopic and can exchange deuterium with atmospheric moisture.[2][22] Always handle under an inert atmosphere (e.g., dry nitrogen or argon).[2]

-

Appropriate Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area.[2] Refrigeration is often recommended to prevent evaporation.[23]

-

Solvent Choice: When preparing solutions, use anhydrous, deuterated solvents to prevent H/D exchange.[22]

-

Glassware Preparation: Ensure all glassware is thoroughly dried before use to remove any residual water.[23]

Conclusion

The determination of isotopic purity for compounds like tert-Butyl-d9-amine is a critical component of quality control in modern drug development. It is not merely a measure of chemical purity but a detailed characterization of the isotopic landscape of the molecule.[10] By employing a combination of powerful analytical techniques like NMR and GC-MS, and adhering to rigorous handling protocols, researchers can ensure the quality, consistency, and reliability of their deuterated materials, ultimately contributing to the development of safer and more effective medicines.[10]

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

-

The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Unknown Source. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

Deuterated drug. Wikipedia. [Link]

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. ScienceOpen. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing. [Link]

-

Tert-Butylamine-D9. ChemBK. [Link]

-

Deuterated - Solvents, Reagents & Accessories. Chromservis. [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]

-

What is the storage conditions and protocol for deuterated standards of organic compounds?. ResearchGate. [Link]

-

tert-BUTYLAMINE. Organic Syntheses Procedure. [Link]

- A new synthesis process of tert-butylamine.

-

tert-Butyl-d9-amine. PubChem. [Link]

-

Amines by GC-MS. Chromatography Forum. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. theclinivex.com [theclinivex.com]

- 7. TERT-BUTYL-D9-AMINE | 6045-08-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chembk.com [chembk.com]

- 10. isotope.com [isotope.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Amines by GC-MS - Chromatography Forum [chromforum.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. ukisotope.com [ukisotope.com]

Navigating the Isotopic Landscape: A Technical Guide to tert-Butyl-d9-amine for Researchers and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, precision is paramount. The strategic incorporation of stable isotopes into molecules has emerged as a powerful tool, offering unparalleled insights into reaction mechanisms, metabolic pathways, and quantitative analysis. Among the arsenal of deuterated compounds, tert-Butyl-d9-amine [(CD₃)₃CNH₂] stands out as a versatile and indispensable reagent. This guide provides an in-depth technical overview of tert-Butyl-d9-amine, from sourcing high-purity material to its critical applications in the laboratory.

The Rationale for Deuteration: Beyond the Mass Shift

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) imparts subtle yet profound changes to a molecule's properties. While the most immediate effect is an increase in molecular weight, the true utility lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon is the cornerstone of many applications of deuterated compounds in drug discovery and development, where it can be leveraged to alter metabolic profiles and enhance pharmacokinetic properties.[1][2]

For a molecule like tert-Butyl-d9-amine, where all nine hydrogens on the sterically hindered tert-butyl group are replaced with deuterium, its primary utility is often not for studying the KIE of the amine itself, but rather as a stable, non-radioactive, and chemically identical analogue for use in sensitive analytical techniques.

Sourcing and Specification: A Comparative Landscape of Commercial Suppliers

The reliability of any study employing isotopically labeled compounds hinges on the quality of the starting material. Ensuring high isotopic and chemical purity is critical. Several reputable suppliers offer tert-Butyl-d9-amine, each with its own product specifications. When selecting a supplier, researchers should meticulously review the Certificate of Analysis (CoA) for the following key parameters:

-

Isotopic Purity (atom % D): This value indicates the percentage of deuterium enrichment. For use as an internal standard in mass spectrometry, a high isotopic purity (typically ≥98 atom % D) is crucial to minimize signal overlap with the non-labeled analyte.

-

Chemical Purity: This is typically determined by gas chromatography (GC) or other chromatographic techniques and indicates the presence of any non-deuterated chemical impurities.

-

Packaging and Formulation: Suppliers may offer the compound as a neat liquid or in solution. The choice of formulation will depend on the specific application and the required concentration.

Below is a comparative table of prominent commercial suppliers of tert-Butyl-d9-amine:

| Supplier | Product Number (Example) | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 486353 | ≥98% | ≥99% (CP) | 5 g |

| LGC Standards | TRC-T112503 | Not specified | Not specified | Contact for details |

| CDN Isotopes | D-6808 | 99% | Not specified | 0.25 g, 0.5 g |

| Simson Pharma Limited | Not specified | High Quality | Accompanied by CoA | Contact for details |

| Clinivex | Not specified | High Quality | Accompanied by CoA | Contact for details |

Note: Product specifications and availability are subject to change. Researchers should always consult the supplier's website and the lot-specific Certificate of Analysis for the most up-to-date information.

Core Application: The Gold Standard in Quantitative Mass Spectrometry

The most prevalent application of tert-Butyl-d9-amine is as an internal standard for quantitative analysis by mass spectrometry, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[3][4][5][6] IDMS is considered a primary ratio method of measurement, capable of producing highly accurate and precise results.[6]

The Principle of Isotope Dilution Mass Spectrometry

IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis.[7] The labeled standard is chemically identical to the analyte and thus experiences the same physical and chemical effects during sample preparation, chromatography, and ionization in the mass spectrometer.[8] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved.

The workflow for using tert-Butyl-d9-amine as an internal standard can be visualized as follows:

Figure 1: A generalized workflow for Isotope Dilution Mass Spectrometry (IDMS) using tert-Butyl-d9-amine as an internal standard.

Experimental Protocol: Quantitative Analysis of a Tertiary Butylamine-Containing Analyte

The following is a generalized, step-by-step protocol for the use of tert-Butyl-d9-amine as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

1. Preparation of Stock Solutions:

- Analyte Stock Solution: Accurately weigh a known amount of the non-labeled analyte and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

- Internal Standard Stock Solution: Accurately weigh a known amount of tert-Butyl-d9-amine and dissolve it in the same solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Preparation of Calibration Standards:

- Perform serial dilutions of the analyte stock solution to create a series of calibration standards at different concentrations that span the expected concentration range in the unknown samples.

- To each calibration standard, add a constant, known amount of the internal standard working solution.

3. Sample Preparation:

- To each unknown sample, add the same constant, known amount of the internal standard working solution as was added to the calibration standards.

- Perform any necessary sample cleanup or extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

4. LC-MS/MS Analysis:

- Inject the prepared calibration standards and unknown samples onto the LC-MS/MS system.

- Develop a chromatographic method that provides good separation of the analyte from any potential interferences.

- Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This typically involves selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis:

- For each injection, determine the peak area of the analyte and the internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Beyond Internal Standards: Other Applications

While its primary role is as an internal standard, tert-Butyl-d9-amine can also be employed in other research contexts:

-

Mechanistic Studies: In instances where the tert-butyl group may be involved in a reaction mechanism, the use of the deuterated analogue can help to elucidate the reaction pathway through the kinetic isotope effect.

-

Building Block for Complex Deuterated Molecules: tert-Butyl-d9-amine can serve as a starting material for the synthesis of more complex molecules where the deuterated tert-butyl group is a desired structural feature.[9][10] Its use in the preparation of labeled BPTES analogs, which are glutaminase inhibitors, is one such example.[10]

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated compounds are instrumental in DMPK studies to track the metabolic fate of a drug.[1][11] While less common for tert-Butyl-d9-amine itself, deuterated amines are crucial for understanding metabolic pathways, as primary amines are often subject to oxidative deamination.[]

Quality Control and Analytical Validation: The Foundation of Trustworthiness

The integrity of data generated using tert-Butyl-d9-amine is directly linked to the quality of the material. Reputable suppliers will provide a comprehensive Certificate of Analysis detailing the analytical methods used to ensure quality. The key analytical techniques for the characterization of deuterated compounds include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the absence of proton signals at the deuterated positions, while ²H-NMR directly detects the deuterium atoms, confirming their location and providing a quantitative measure of isotopic enrichment.[13][14]

-